molecular formula C23H29ClO6 B14492597 methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate CAS No. 64812-79-9

methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate

Cat. No.: B14492597
CAS No.: 64812-79-9
M. Wt: 436.9 g/mol
InChI Key: FDLAWQMKYQSKSJ-LTDQCOSDSA-N
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Description

Methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the chlorophenoxy group, and the formation of the hepta-3,5-dienoate moiety. Each step requires specific reagents and conditions, such as the use of protecting groups, catalysts, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the double bonds may produce saturated hydrocarbons.

Scientific Research Applications

Methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate include other cyclopentyl derivatives and compounds with chlorophenoxy groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties

Properties

CAS No.

64812-79-9

Molecular Formula

C23H29ClO6

Molecular Weight

436.9 g/mol

IUPAC Name

methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate

InChI

InChI=1S/C23H29ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2-8,11-13,17,19-22,25-27H,9-10,14-15H2,1H3/b4-2+,5-3+,12-11+/t17-,19?,20-,21?,22?/m1/s1

InChI Key

FDLAWQMKYQSKSJ-LTDQCOSDSA-N

Isomeric SMILES

COC(=O)C/C=C/C=C/CC1[C@H](C(CC1O)O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O

Canonical SMILES

COC(=O)CC=CC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O

Origin of Product

United States

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